4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

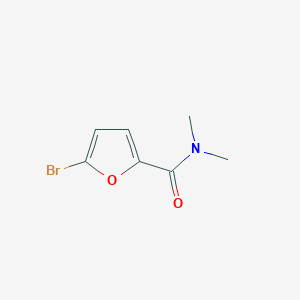

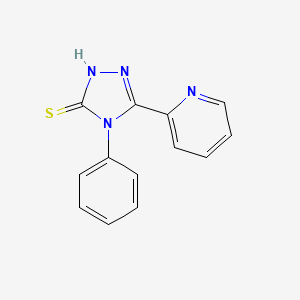

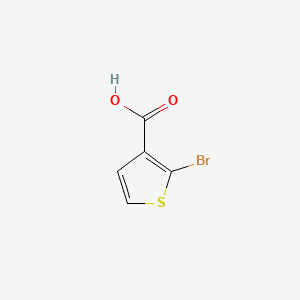

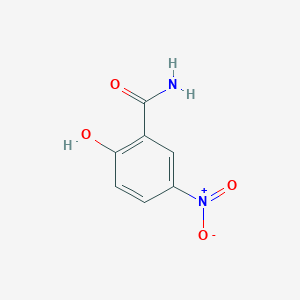

The compound 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its potential biological activity and chemical properties. This compound is part of a broader class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities and are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives typically involves multi-step reaction sequences. For instance, the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide can lead to the formation of a 1,2,4-triazole-3-thione, which can be further modified to produce various derivatives . Another example is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which forms the basic nucleus of the triazole compound . These synthetic routes often involve the use of reagents like hydrazine hydrate, thiosemicarbazide, and chloroacetic acid, and conditions such as reflux in water .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. For example, one derivative crystallizes in the triclinic space group P-1, with specific bond lengths and angles that have been determined through X-ray structure determination . Density functional theory (DFT) calculations have also been employed to optimize the geometry and study the frontier orbital energy and atomic net charges of these molecules .

Chemical Reactions Analysis

The 1,2,4-triazole-3-thiol derivatives can undergo various chemical reactions to form new compounds. For instance, they can react with ethylene chlorohydrine, amines, and aromatic aldehydes to yield different derivatives with potential pharmacological actions . These reactions are important for the development of new drugs and for understanding the chemical behavior of the triazole nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol derivatives have been studied through various methods. The compounds' melting points, chromatographic profiles, and spectroscopic data (IR, NMR) have been used to confirm their identities . Additionally, molecular docking studies have suggested that these compounds could influence the activity of enzymes like kinases, cyclooxygenase-2, and lanosterol 14-α-demethylase . The anti-inflammatory properties of some derivatives have also been evaluated, indicating the potential for these compounds to be used in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized various derivatives of this compound and evaluated their antimicrobial activities, finding that most compounds exhibited good or moderate activity. This indicates the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

The compound has been investigated for its use in corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases of pyridyl substituted triazoles, including this compound, and found them effective as corrosion inhibitors for mild steel in hydrochloric acid solution. Their study suggests these compounds can form a protective film on metal surfaces, offering a promising avenue for industrial applications (Ansari et al., 2014).

Structural and Chemical Analysis

The structural and chemical properties of these triazole derivatives have been a subject of interest. Castiñeiras et al. (2018) conducted a study on the synthesis and structural assessment of a specific derivative of this compound, contributing to the understanding of its chemical behavior and potential applications in various fields (Castiñeiras et al., 2018).

Anti-Inflammatory Properties

Research has also explored the anti-inflammatory properties of derivatives of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol. Arustamyan et al. (2021) synthesized derivatives and tested them for anti-inflammatory activity, indicating potential pharmacological applications (Arustamyan et al., 2021).

Catalytic Activities

Another area of research is the investigation of catalytic activities of derivatives of this compound. Adiguzel et al. (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, revealing their potential as catalysts in various chemical reactions (Adiguzel et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its synthesis, molecular structure, and chemical reactions . Additionally, more research could be conducted to understand its mechanism of action and to assess its physical and chemical properties in more detail .

Eigenschaften

IUPAC Name |

4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARXPHYYFONLBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493930 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

56041-34-0 |

Source

|

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)